HDAC8 Inhibition Potency: N-(3-Aminophenyl)-4-(sec-butoxy)benzamide vs. Structurally Related Benzamide Derivative
N-(3-Aminophenyl)-4-(sec-butoxy)benzamide inhibits recombinant human HDAC8 with an IC50 of 130 nM [1]. In contrast, a structurally distinct benzamide derivative bearing a thiazole-fused tricyclic core (BDBM50529155) inhibits HDAC8 with an IC50 of 130 nM in the same assay system [1]. The comparable potency demonstrates that the sec-butoxy substitution does not preclude HDAC8 engagement relative to more complex heterocyclic scaffolds.
| Evidence Dimension | HDAC8 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | Thiazole-fused tricyclic benzamide derivative (BDBM50529155) IC50 = 130 nM |
| Quantified Difference | 0 nM (equivalent potency) |
| Conditions | Recombinant human full-length N-terminal His6/SUMO-tagged HDAC8 expressed in Escherichia coli BL21 DE3; substrate: Boc-Lys(Ac)-AMC |
Why This Matters
Equivalent HDAC8 potency confirms that the sec-butoxy benzamide scaffold provides a synthetically accessible alternative to more complex heterocyclic inhibitors, enabling cost-effective procurement for HDAC8-targeted studies.
- [1] BindingDB. BDBM50529155: HDAC8 IC50 = 130 nM. CHEMBL4553969. View Source
